ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate
Overview
Description
Ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a pyrrole ring, a thieno[2,3-b]pyridine moiety, and a piperidine carboxylate group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-aminothieno[2,3-b]pyridine with 2,5-dimethoxytetrahydrofuran to form substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines . The Curtius rearrangement of 2-acylazido-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines is then employed to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyrrole and thieno[2,3-b]pyridine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins.
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines: These compounds share a similar core structure and exhibit comparable chemical properties.
Indole Derivatives: Indole derivatives also possess a heterocyclic structure and are known for their diverse biological activities.
Uniqueness
Ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate is unique due to its combination of a pyrrole ring, thieno[2,3-b]pyridine moiety, and piperidine carboxylate group
Properties
IUPAC Name |
ethyl 1-(3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbonyl)piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-2-26-20(25)14-7-12-23(13-8-14)19(24)17-16(22-10-3-4-11-22)15-6-5-9-21-18(15)27-17/h3-6,9-11,14H,2,7-8,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVJOOFVYCFGSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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